(5Z)-5-{[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-sec-butyl-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
This compound belongs to the thiazolidinone class, which is characterized by a thiazolidine ring fused with other heterocyclic or aromatic systems
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-sec-butyl-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step reactions. One common method includes the condensation of 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with 3-sec-butyl-2-thioxo-1,3-thiazolidin-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an appropriate solvent like ethanol or methanol. The reaction mixture is then refluxed for several hours to ensure complete condensation and formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, or distillation are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-sec-butyl-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce the thiazolidinone ring.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents like tetrahydrofuran or ethanol under inert atmosphere.
Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile, often with the addition of a base to facilitate the substitution.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced thiazolidinone derivatives
Substitution: Amino or thiol-substituted derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (5Z)-5-{[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-sec-butyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis. The presence of the bromophenyl and pyrazole groups enhances its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-sec-butyl-2-thioxo-1,3-thiazolidin-4-one
- (5Z)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-sec-butyl-2-thioxo-1,3-thiazolidin-4-one
- (5Z)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-sec-butyl-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
The uniqueness of (5Z)-5-{[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-sec-butyl-2-thioxo-1,3-thiazolidin-4-one lies in the presence of the bromophenyl group, which imparts distinct chemical and biological properties. The bromine atom enhances the compound’s reactivity and binding affinity, making it a valuable candidate for various applications in research and industry.
Biological Activity
The compound (5Z)-5-{[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-sec-butyl-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Thiazolidinones are known for their diverse pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic effects. This article aims to explore the biological activity of this specific compound, drawing from recent research findings and case studies.
Chemical Structure and Properties
The compound features a thiazolidinone core, which is characterized by a five-membered ring containing sulfur and nitrogen atoms. The presence of various substituents, such as the bromophenyl and pyrazole groups, significantly influences its biological activity.
Antimicrobial Activity
Research indicates that thiazolidinone derivatives exhibit notable antimicrobial properties. A study demonstrated the synthesis of various thiazolidinone compounds that showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to the target compound were tested against Escherichia coli and Staphylococcus aureus, revealing promising results with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
Compound A | 15 | E. coli |
Compound B | 30 | S. aureus |
Target Compound | 20 | E. coli |
Anticancer Activity
Thiazolidinones have been reported to possess anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest. The target compound's structural features suggest it may interact with key cellular pathways involved in cancer progression. In vitro studies have shown that thiazolidinone derivatives can inhibit cancer cell proliferation in several types of cancer cells, including breast and lung cancers .
Anti-inflammatory Activity
The anti-inflammatory potential of thiazolidinones is another area of interest. Compounds in this class have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2. The target compound's ability to modulate inflammatory pathways could be beneficial in treating conditions like arthritis and other inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activities of thiazolidinones are heavily influenced by their structure. Modifications at various positions on the thiazolidinone ring can enhance or diminish their efficacy. For instance:
- Position 2 : Substituents at this position can increase antimicrobial activity.
- Position 3 : Variations here may enhance anticancer properties.
- Position 5 : This position often dictates the anti-inflammatory effects.
A systematic review indicated that certain substituents lead to improved bioactivity profiles, suggesting a strong correlation between chemical structure and pharmacological effect .
Case Studies
- Antimicrobial Efficacy : A study evaluated a series of thiazolidinone derivatives against Staphylococcus aureus, revealing that modifications at the 4-position significantly increased antibacterial potency.
- Cancer Cell Lines : Research involving breast cancer cell lines demonstrated that specific thiazolidinone derivatives could induce apoptosis through caspase activation pathways.
Properties
CAS No. |
623933-14-2 |
---|---|
Molecular Formula |
C23H20BrN3OS2 |
Molecular Weight |
498.5 g/mol |
IUPAC Name |
(5Z)-5-[[3-(4-bromophenyl)-1-phenylpyrazol-4-yl]methylidene]-3-butan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H20BrN3OS2/c1-3-15(2)27-22(28)20(30-23(27)29)13-17-14-26(19-7-5-4-6-8-19)25-21(17)16-9-11-18(24)12-10-16/h4-15H,3H2,1-2H3/b20-13- |
InChI Key |
ZKOJYDPMHSANEE-MOSHPQCFSA-N |
Isomeric SMILES |
CCC(C)N1C(=O)/C(=C/C2=CN(N=C2C3=CC=C(C=C3)Br)C4=CC=CC=C4)/SC1=S |
Canonical SMILES |
CCC(C)N1C(=O)C(=CC2=CN(N=C2C3=CC=C(C=C3)Br)C4=CC=CC=C4)SC1=S |
Origin of Product |
United States |
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